Comparative Substrate Affinity: 5-N3UTP vs. UTP with VSV RNA Polymerase
5-azidouridine-5'-triphosphate (5-N3UTP) serves as an efficient substrate for the vesicular stomatitis virus (VSV) RNA polymerase, with a Michaelis constant (Km) of 27 µM, compared to 7 µM for the natural substrate UTP [1]. The 3.9-fold difference in affinity is typical for modified nucleotide analogs and confirms its suitability for in vitro transcription studies where photoreactivity is required.
| Evidence Dimension | Substrate affinity (Km) for VSV RNA polymerase |
|---|---|
| Target Compound Data | Km = 27 µM |
| Comparator Or Baseline | UTP (natural substrate): Km = 7 µM |
| Quantified Difference | 3.9-fold higher Km (lower affinity) than UTP |
| Conditions | In vitro polymerase reaction with VSV transcription complexes |
Why This Matters
Quantifies the efficiency of enzymatic incorporation, allowing researchers to adjust experimental conditions for optimal labeling.
- [1] Hammond DC, Haley BE, Lesnaw JA. The L protein of vesicular stomatitis virus transcription complexes is specifically photolabelled by 5-azido-uridine 5'-triphosphate, an analogue of the RNA polymerase substrate uridine 5'-triphosphate. J Gen Virol. 1992;73(Pt 1):61-66. View Source
